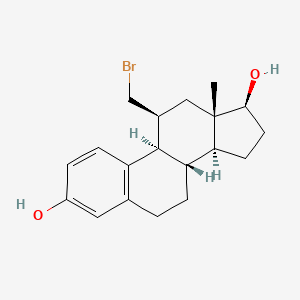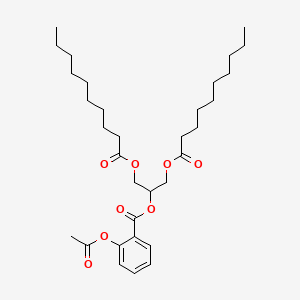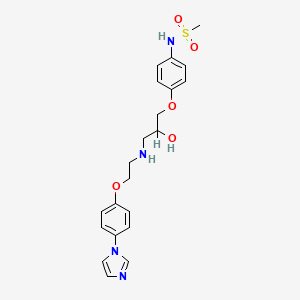
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)” is a diester obtained by the formal condensation of 2,4,4-trimethylpentane-1,3-diol with two molecules of 2-methylpropanoic acid . It has a molecular weight of 286.41 . This compound is observed in cancer metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C16H30O4 . The IUPAC Standard InChI is InChI=1S/C16H30O4/c1-11(2)14(17)19-9-13(5)8-16(6,7)10-20-15(18)12(3)4/h11-13H,8-10H2,1-7H3 . The IUPAC Standard InChIKey is GVZLNOOLGIOOEC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The molecular weight is 286.41 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound has been involved in chemical synthesis processes. For example, in the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, a reaction with trimethylaluminum followed by hydrolysis with NaOH solution was used, showcasing its utility in creating new chemical compounds (Sun et al., 2018).
Polymerization Studies
It has also been utilized in polymerization studies. An example is the polymerization of 2-methylpropene initiated by Lewis acid-2-azido-2,4,4-trimethylpentane, demonstrating its role in polymer chemistry and the functionalization of polyalkenes (Habimana et al., 1993).
Molecular Interactions and Properties
Research on 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) has contributed to understanding molecular interactions and properties. For instance, studies on magnetic nonequivalence in NMR spectroscopy focused on this compound's methylene protons, providing insights into chemical shift differences and intramolecular hydrogen bonding (Fantazier, 1973).
Radiation Physics and Chemistry
The compound has found applications in radiation physics and chemistry. It has been studied for its interactions with charged particles, which is crucial for improving radiation detection devices and understanding the extent of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Catalysis and Chemical Reactions
Additionally, 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) plays a role in catalysis and chemical reactions. For example, its derivatives have been used in the allylic substitution reactions with Grignard reagents, highlighting its importance in organic synthesis (Mizutani et al., 2004).
Propiedades
Número CAS |
74381-40-1 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
[2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H30O4/c1-10(2)14(17)19-9-12(5)13(16(6,7)8)20-15(18)11(3)4/h10-13H,9H2,1-8H3 |
Clave InChI |
PXNPSORLYYNBLA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OCC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)







![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)




